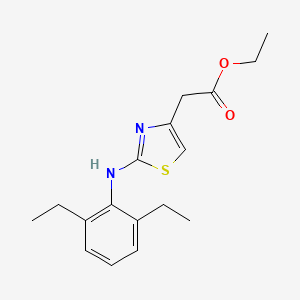

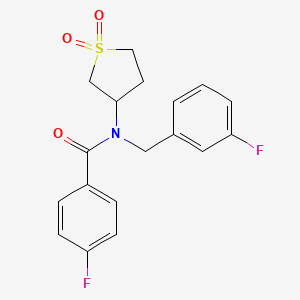

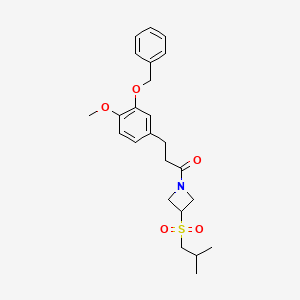

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Applications De Recherche Scientifique

1. Molecular Docking and Enzyme Inhibition

- Synthesis and Biological Activity : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, including compounds similar to the subject chemical, have been synthesized and studied for their α-glucosidase and β-glucosidase inhibition activities. These compounds showed significant enzyme inhibition, with one compound exhibiting approximately twice the efficacy of the standard drug, acarbose, in α-glucosidase inhibition (Babar et al., 2017).

2. Synthesis and Pharmacological Activities

- Microwave-Assisted Synthesis : Related thiazolyl acetates have been synthesized using microwave-assisted methods. Some showed notable anti-inflammatory and analgesic activities, comparable to established drugs like indomethacin and aspirin. Moreover, these compounds exhibited antioxidant properties comparable to ascorbic acid (Attimarad et al., 2017).

3. Antimicrobial Activities

- Synthesis of Fused Thiazole Derivatives : Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a compound related to the target chemical, was synthesized and its derivatives tested for antimicrobial activities against various bacterial and fungal strains. These compounds showed potential antimicrobial properties (Wardkhan et al., 2008).

4. Structural Analysis

- Crystal Structure Determination : The crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, a compound structurally related to the subject chemical, has been determined. This study provided insights into its molecular configuration and potential interaction mechanisms (DyaveGowda et al., 2002).

5. Antiamoebic Activity

- Synthesis of Thiazole Derivatives : Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated significant in vitro antiamoebic activity against Acanthamoeba polyphaga. One of the compounds showed high efficacy, comparable to chlorhexidine dihydrochloride, a standard amoebicidal agent (Shirai et al., 2013).

6. Molluscicidal Properties

- Thiazolo[5,4-d]pyrimidines Synthesis : Related thiazole derivatives have been studied for their molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

7. Anti-Diabetic Potential

- Bi-Heterocyclic Molecules Synthesis : A series of bi-heterocyclic molecules, including those related to ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, have been synthesized and evaluated for their anti-diabetic potential via α-glucosidase enzyme inhibition (Abbasi et al., 2020).

Mécanisme D'action

Target of Action

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to diverse biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound is stable under ordinary conditions and is sensitive to moisture .

Propriétés

IUPAC Name |

ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGSZGCPWBINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)